Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine (CAS: 39232-05-8)
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)pyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. With the CAS Number 39232-05-8, this reagent serves as a versatile precursor for a wide array of more complex molecules, notably in the development of novel pharmaceutical agents.[1][2][3] This document delineates its physicochemical properties, provides detailed and validated protocols for its synthesis and subsequent reactions, explores its core reactivity principles, and outlines its applications in drug discovery. Furthermore, it covers essential safety protocols and standard analytical characterization techniques to ensure both the integrity of the research and the safety of the practitioner. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of 4-(2-Bromoethyl)pyridine is the first step in its effective application. The molecule consists of a pyridine ring substituted at the 4-position with a bromoethyl group, a structural motif that imparts both a degree of stability and a highly useful reactive handle for further chemical modification.[4]
| Property | Value | Reference(s) |
| CAS Number | 39232-05-8 | [1][5][6] |
| Molecular Formula | C₇H₈BrN | [1][6] |
| Molecular Weight | 186.05 g/mol | [1][6] |
| IUPAC Name | 4-(2-bromoethyl)pyridine | [6] |
| Synonyms | Pyridine, 4-(2-bromoethyl)- | [6] |
| Appearance | Data not consistently available; related compounds are often light yellow liquids or solids. | [4][7] |
| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere. | [5][8] |
Synthesis of 4-(2-Bromoethyl)pyridine: A Validated Protocol
The most direct and reliable synthesis of 4-(2-Bromoethyl)pyridine involves the bromination of its corresponding alcohol, 4-(2-hydroxyethyl)pyridine. This transformation is typically achieved using a strong brominating agent like concentrated hydrobromic acid (HBr), proceeding through a nucleophilic substitution (Sₙ2) mechanism.
Causality and Mechanistic Insight
The hydroxyl group of the starting material is a poor leaving group. In the presence of a strong acid like HBr, the alcohol's oxygen atom is protonated to form a good leaving group, water. The bromide ion (Br⁻), a potent nucleophile, can then attack the electrophilic carbon atom, displacing the water molecule to form the desired bromoethyl product. Heating the reaction mixture under reflux provides the necessary activation energy to drive this substitution to completion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-(2-Bromoethyl)pyridine.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of analogous bromoethylpyridines.[9]
Materials:
-
4-(2-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)pyridine (1 equivalent).
-
Addition of Reagent: Carefully add concentrated hydrobromic acid (approx. 8-10 equivalents) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice and slowly neutralize by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH ~7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is obtained as a residue.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield pure 4-(2-bromoethyl)pyridine.
Reactivity and Synthetic Applications
The synthetic utility of 4-(2-Bromoethyl)pyridine stems from the reactivity of the bromoethyl side chain, which is an excellent electrophile for nucleophilic substitution reactions.[4] This allows for the straightforward introduction of a wide variety of functional groups, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[10][11]
Core Reactivity Principle: Nucleophilic Substitution
The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. Common nucleophiles include amines, thiols, alcohols (as alkoxides), and carbanions. The reaction typically follows an Sₙ2 pathway, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Representative Reaction: N-Alkylation of an Amine
A primary application of this reagent is the alkylation of primary or secondary amines to form more complex pyridine derivatives. This reaction is fundamental in the synthesis of compounds targeting various biological pathways.
Caption: General mechanism for N-alkylation using 4-(2-Bromoethyl)pyridine.
Protocol for N-Alkylation
Materials:
-
4-(2-Bromoethyl)pyridine (1 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
A polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF)
Procedure:
-
Dissolve the amine and the base in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4-(2-bromoethyl)pyridine in the same solvent dropwise to the stirred amine solution at room temperature.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
-
Purify the product via column chromatography.
Applications in Drug Discovery
4-(2-Bromoethyl)pyridine is a key intermediate in the synthesis of various biologically active molecules.
-
PDE4 Inhibitors: It is a documented reagent for preparing disubstituted pyridines that act as phosphodiesterase 4 (PDE4) inhibitors, which are therapeutic targets for treating asthma and other inflammatory conditions.[1][12]
-
Antiviral and Antimicrobial Agents: The pyridine scaffold is a common motif in many antimicrobial and antiviral drugs. This reagent provides a direct route to introduce this core structure into potential drug candidates.[13]
-
Oncology: Pyridine analogues have shown significant antitumor activity, and this building block is used in the synthesis of novel compounds for cancer research.[14]
Analytical Characterization
Verifying the identity and purity of the synthesized 4-(2-Bromoethyl)pyridine is a critical, self-validating step of any protocol. Standard spectroscopic methods are employed for this purpose.
Spectroscopic Workflow
Caption: Workflow for the spectroscopic analysis of the final product.
Expected Spectroscopic Data
(Based on typical values for substituted pyridines)[15][16]
-
¹H NMR (in CDCl₃):
-
~8.5 ppm: Doublet, 2H (protons ortho to pyridine nitrogen).
-
~7.2 ppm: Doublet, 2H (protons meta to pyridine nitrogen).
-
~3.6 ppm: Triplet, 2H (-CH₂-Br).
-
~3.2 ppm: Triplet, 2H (Ar-CH₂-).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ will appear as a characteristic doublet with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For 4-(2-Bromoethyl)pyridine, this would be at m/z 185 and 187.
-
-
Infrared (IR) Spectroscopy:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600, 1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~700-600 cm⁻¹: C-Br stretching.
-
Safety, Handling, and Storage
Brominated organic compounds require careful handling to ensure laboratory safety. Adherence to established protocols is mandatory.
Hazard Identification
While specific GHS data for 4-(2-Bromoethyl)pyridine is limited, related brominated pyridines carry significant warnings.[6][7][17][18]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Safe Handling and Storage Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[7][17]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile or neoprene gloves, and tightly fitting safety goggles or a face shield.[7][17]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[5] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
-
Spill Response: In case of a small spill, cover with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7][19]
References
A consolidated list of authoritative sources cited throughout this guide.
-
CAS No : 39232-05-8| Chemical Name : 4-(2-Bromoethyl)pyridine . Pharmaffiliates. [Link]
-
4-(2-BROMOETHYL)-PYRIDINE . Chemdad Co., Ltd. [Link]
-
4-(2-Bromoethyl)pyridine | C7H8BrN | CID 17779262 . PubChem. [Link]
-
The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 2-(bromoethyl)pyridine . PrepChem.com. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET . Organic Chemistry Portal. [Link]
-
Pyridine synthesis . Organic Chemistry Portal. [Link]
- Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
-
Pyridine . Wikipedia. [Link]
-
THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES . Canadian Science Publishing. [Link]
-
Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine . ResearchGate. [Link]
-
Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity . PubMed Central. [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? . ResearchGate. [Link]
- Bromination of pyridine derivatives.
-
The Role of Pyridine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Brief View on Pyridine Compounds . Open Access Journals. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . PubMed Central. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS . A.K.P.C. College. [Link]
Sources
- 1. 4-(2-BROMOETHYL)-PYRIDINE | 39232-05-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-(2-Bromoethyl)pyridine | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 12. 4-(2-BROMOETHYL)-PYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. sarchemlabs.com [sarchemlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
